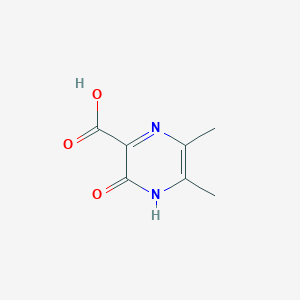

3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid

Description

Properties

IUPAC Name |

5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-3-4(2)9-6(10)5(8-3)7(11)12/h1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUAWDMQKHADMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=O)N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20308570 | |

| Record name | 5,6-dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57796-64-2 | |

| Record name | 57796-64-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oxidative Synthesis from Dimethylpyrazine Precursors

A common and effective approach to synthesize 3-hydroxy-5,6-dimethylpyrazine-2-carboxylic acid is via the oxidation of 2,5-dimethylpyrazine or related methylated pyrazines. This method leverages strong oxidizing agents to selectively oxidize methyl groups into carboxylic acid functionalities, sometimes with hydroxylation occurring on the pyrazine ring.

Oxidizing Agents: Potassium permanganate (KMnO4) is widely used for this purpose. The reaction typically occurs in the presence of a protic solvent acting as an inhibitor to control over-oxidation and side reactions. Common solvents include water, methanol, ethanol, acetone, or formic acid.

Reaction Conditions: The oxidation is performed at moderate temperatures ranging from 30°C to 100°C. The concentration of KMnO4 varies from 1% to 20% by mass, with the oxidant amount being 1 to 8 times the mass of the pyrazine substrate. Reaction times span from 1 to 10 hours, followed by hot filtration to remove manganese dioxide precipitate.

Workup: After oxidation, the reaction mixture is concentrated under reduced pressure, acidified with mineral acids (e.g., hydrochloric or sulfuric acid), and extracted with organic solvents such as acetone, butanone, or dichloromethane to isolate the product.

This oxidative method is advantageous due to its one-step conversion of methyl groups to carboxylic acids and the potential for hydroxylation to yield the 3-hydroxy derivative.

Hydrolysis and Functional Group Transformation Routes

Alternative synthetic strategies involve the hydrolysis of nitrile or ester precursors to yield the target acid with the hydroxy substitution.

Nitrile Hydrolysis: Hydrolysis of dinitrile derivatives under alkaline conditions can produce hydroxy-substituted pyrazine carboxylic acids. For example, hydrolysis of 2,3-dinitrile pyrazine derivatives with alkali yields this compound after subsequent decarboxylation steps.

Ester Oxidation: Methyl esters of chlorinated or methylated pyrazine-2-carboxylates can be oxidized using strong oxidants to yield the corresponding carboxylic acids with hydroxy substitution.

Chlorination and Substitution: Some methods include chlorination of dimethylpyrazine derivatives followed by nucleophilic substitution to introduce hydroxyl groups, although these are less common for this specific compound.

Example Synthetic Procedure (Based on Patent and Literature)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2,5-Dimethylpyrazine + KMnO4 (1-20% w/w) in protic solvent (water, methanol) | Oxidation at 30-100°C for 1-10 hours |

| 2 | Hot filtration to remove MnO2 precipitate | Purification step to remove insoluble manganese salts |

| 3 | Concentration under reduced pressure | Concentrate filtrate to increase product concentration |

| 4 | Acidification with HCl or H2SO4 | Protonation of carboxylate salts to free acid form |

| 5 | Extraction with acetone or dichloromethane | Isolation of this compound |

This procedure yields the target compound with good selectivity and purity.

Research Findings and Analytical Data

Oxidation Selectivity: The use of protic solvents as inhibitors during KMnO4 oxidation improves selectivity toward carboxylic acid formation while minimizing over-oxidation or ring degradation.

Reaction Monitoring: Hot filtration and acidification steps are critical for removing manganese dioxide by-products and isolating the acid form of the compound.

Purification: Extraction with organic solvents such as acetone or dichloromethane followed by concentration under reduced pressure yields the purified acid suitable for further applications.

Safety Considerations: The compound and reagents involved require careful handling under inert atmosphere and moisture-free conditions to prevent decomposition and hazardous reactions.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| KMnO4 Oxidation | KMnO4, protic solvent (H2O, MeOH) | 30-100°C, 1-10 h | One-step oxidation, scalable | Requires careful control of conditions to avoid over-oxidation |

| Nitrile Hydrolysis | Alkali (NaOH, KOH) | Heating under reflux | Direct hydrolysis to acid | Multi-step, may require decarboxylation |

| Ester Oxidation | Strong oxidants (e.g., KMnO4) | Controlled oxidation | Conversion from ester precursors | Requires ester synthesis first |

| Chlorination + Substitution | Thionyl chloride, nucleophiles | Controlled chlorination, substitution | Allows functional group modifications | More complex, less direct |

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium dioxide and silver nitrate for oxidation, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction, often involving specific temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, making it a compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to three closely related pyrazine derivatives (Table 1):

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| 3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid | 57796-64-2 | C₇H₈N₂O₃ | −OH, −CH₃, −COOH | Hydroxyl at C3, methyl at C5/C6 |

| 3,5-Dimethylpyrazine-2-carboxylic acid (3b) | - | C₇H₈N₂O₂ | −CH₃, −COOH | Methyl at C3/C5, no hydroxyl |

| 5,6-Dimethylpyrazine-2-carboxylic acid (3c) | - | C₇H₈N₂O₂ | −CH₃, −COOH | Methyl at C5/C6, no hydroxyl |

| 5,6-Dimethylpyrazine-2,3-dicarboxylic acid | - | C₈H₈N₂O₄ | −CH₃, −COOH (×2) | Dual carboxylic acids at C2/C3 |

Table 1 : Structural comparison of pyrazine derivatives. Data compiled from .

- Hydroxyl Group Impact: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity, which may improve solubility in polar solvents like DMSO compared to non-hydroxylated analogs (e.g., 3b and 3c) .

Metabolic Pathways and Dietary Sources

- 3b and 3c: Identified as major metabolites of 2,3,5-trimethylpyrazine (TMP), a flavor compound in roasted coffee. Urinary levels of 3b rise significantly after coffee consumption, whereas 3c remains unchanged, suggesting non-dietary sources .

- Target Compound: Not reported as a natural metabolite; its absence in urine studies indicates synthetic or non-dietary origins .

Physicochemical Properties and Stability

Table 2 : Comparative physicochemical properties. Data from .

- Hydroxyl Group Reactivity : The −OH group in the target compound increases susceptibility to oxidation compared to methylated analogs, necessitating careful storage .

- Plasma Stability : Methylated analogs (3b, 3c) show higher plasma stability in preclinical studies, a critical factor in drug candidate selection .

Biological Activity

3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid (CAS No. 57796-64-2) is a heterocyclic organic compound with significant biological activity. Its unique structure, characterized by a pyrazine ring with hydroxyl and carboxylic acid functional groups, contributes to its diverse pharmacological properties. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H8N2O3

- Molecular Weight : 168.15 g/mol

- Functional Groups : Hydroxyl group at position 3, carboxylic acid group at position 2, and two methyl groups at positions 5 and 6.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

- Metabolic Interaction : Certain bacterial strains can utilize this compound as a carbon source, highlighting its role in microbial metabolism. This interaction suggests potential applications in bioremediation and environmental sustainability.

- Enzyme Interaction : Studies have indicated that the compound can interact with enzymes involved in pyrazine degradation pathways, which may influence metabolic processes in microorganisms.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for bacterial growth and metabolism.

- Cellular Metabolism Modulation : By serving as a carbon source for certain bacteria, it may modulate metabolic pathways and influence microbial community dynamics.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 5-Methylpyrazine-2-carboxylic acid | 0.82 | Lacks the hydroxyl group at position 3 |

| 6-Methylpyrazine-2-carboxylic acid | 0.82 | Lacks the hydroxyl group at position 3 |

| 3-Hydroxy-5-methylpyrazine-2-carboxylic acid | 0.75 | Only one methyl group compared to two in target compound |

| 6-Bromo-3-hydroxypyrazine-2-carboxylic acid | 0.71 | Contains a bromine substituent |

| (3,5,6-Trimethylpyrazin-2-yl)methanol | 0.67 | Contains three methyl groups |

This table illustrates how the unique combination of functional groups in this compound distinguishes it from structurally similar compounds, potentially contributing to its distinct biological activities.

Case Studies and Research Findings

Recent studies have explored the pharmacological effects of pyrazine derivatives, including:

- Antitumor Potential : Research has indicated that pyrazine derivatives can enhance the efficacy of anticancer agents by inhibiting angiogenesis and inducing apoptosis in cancer cells .

- Neuroprotective Effects : Some studies suggest that compounds similar to this compound may promote recovery following cerebral ischemia by restoring neurovascular units and modulating astrocyte activity .

- Hepatoprotective Ability : Other investigations have highlighted the hepatoprotective properties of certain pyrazines produced by microbial fermentation processes.

Q & A

Q. What are the optimal synthetic routes for 3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid?

The synthesis of pyrazine-carboxylic acid derivatives often involves oxidation or functional group modification. For example, 3,5,6-trimethylpyrazine-2-carboxylic acid is synthesized via KMnO₄-mediated oxidation of methyl-substituted pyrazine precursors under controlled conditions (55°C, 24 hours) . For the hydroxylated variant, selective hydroxylation of methyl groups or protection/deprotection strategies (e.g., using tert-butyldimethylsilyl groups) may be required. Reaction purity and yield depend on pH, temperature, and catalyst selection.

Q. How can the structural identity of this compound be confirmed?

Structural characterization typically employs:

- NMR spectroscopy : To confirm the positions of methyl, hydroxyl, and carboxylic acid groups.

- Mass spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF).

- Infrared (IR) spectroscopy : To identify functional groups like C=O (carboxylic acid, ~1700 cm⁻¹) and O-H (hydroxyl, ~3200–3500 cm⁻¹).

Purity is assessed via HPLC with UV detection, as described for related pyrazine derivatives .

Q. What are the key stability considerations for this compound in experimental settings?

Stability studies in rat plasma (common for preclinical evaluation) suggest that pyrazine-carboxylic acids may undergo esterification or degradation under acidic/basic conditions. Storage at 2–8°C in moisture-sealed vials is recommended to prevent hydrolysis or dimerization . Solubility in DMSO or ethanol should be validated empirically, as polar solvents enhance stability .

Advanced Research Questions

Q. How does the hydroxyl group influence the compound’s pharmacokinetic profile compared to non-hydroxylated analogs?

Hydroxylation can alter metabolic pathways and bioavailability. For example, ligustrazine derivatives with hydroxyl groups show rapid absorption and reduced toxicity due to enhanced water solubility and renal excretion . Computational models (e.g., molecular docking) predict that the hydroxyl group in this compound may form hydrogen bonds with enzymes like cytochrome P450, affecting metabolic half-life . In vitro assays using liver microsomes are recommended to validate these predictions.

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines) or impurities. To address this:

- Reproducibility checks : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, validated cell lines).

- Impurity profiling : Use LC-MS to identify byproducts from synthesis or degradation .

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm activity thresholds.

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Structure-Activity Relationship (SAR) modeling : Compare the compound’s electrostatic potential and steric bulk with active analogs (e.g., 3,5,6-trimethylpyrazine-2-carboxylic acid ).

- Molecular dynamics simulations : Predict binding stability with target proteins (e.g., kinases or GPCRs).

- ADMET prediction tools : Estimate absorption, distribution, and toxicity profiles for novel derivatives.

Q. What are the challenges in analyzing metabolite profiles for this compound?

Hydroxylated pyrazines often produce complex metabolites. Strategies include:

- Isotopic labeling : Track metabolic pathways using ¹⁴C or deuterated analogs.

- High-resolution mass spectrometry (HR-MS) : Identify low-abundance metabolites in biological matrices .

- Enzyme inhibition assays : Determine if metabolites retain pharmacological activity or induce off-target effects.

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.